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  • Product: 4-Bromo-2-fluoro-6-hydroxybenzoic acid
  • CAS: 1805589-29-0

Core Science & Biosynthesis

Foundational

4-Bromo-2-fluoro-6-hydroxybenzoic acid CAS 1805589-29-0 properties

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0): Properties, Synthesis, and Applications Introduction 4-Bromo-2-fluoro-6-hydroxybenzoic acid, with CAS number 1805589-29-0, is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0): Properties, Synthesis, and Applications

Introduction

4-Bromo-2-fluoro-6-hydroxybenzoic acid, with CAS number 1805589-29-0, is a highly functionalized aromatic carboxylic acid. As a halogenated and hydroxylated benzoic acid derivative, it represents a valuable, yet under-characterized, building block for medicinal chemistry, agrochemistry, and materials science. Its structural framework, incorporating a carboxylic acid, a phenolic hydroxyl group, a fluorine atom, and a bromine atom, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications for researchers and drug development professionals. The strategic placement of its functional groups makes it an intriguing starting point for creating complex molecular architectures, analogous to how related bromo-fluorobenzoic acids serve as key intermediates in the synthesis of important pharmaceuticals.[1]

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Bromo-2-fluoro-6-hydroxybenzoic acid is not widely published, its core properties can be reliably identified from chemical databases. Spectroscopic characteristics can be predicted based on its structure and by drawing parallels with analogous compounds.

Physicochemical Data

The fundamental properties of the molecule are summarized below. These values are crucial for stoichiometric calculations, solution preparation, and structural verification.

PropertyValueSource
CAS Number 1805589-29-0[2][3]
Molecular Formula C₇H₄BrFO₃[3]
Molecular Weight 235.01 g/mol [3]
Canonical SMILES C1=C(C(=C(C=C1F)Br)O)C(=O)O[3]
Synonyms Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-[2]
Storage Conditions Sealed in dry, room temperature[3]
Predicted Spectroscopic Profile

The following table outlines the expected spectral data for confirming the identity and purity of 4-Bromo-2-fluoro-6-hydroxybenzoic acid. These predictions are derived from standard spectroscopic principles and data for similar structures, such as 4-hydroxybenzoic acid and 4-bromo-2-fluorophenol.[4][5]

TechniquePredicted Characteristics
¹H NMR - Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm), each integrating to 1H. Due to the fluorine and bromine substituents, they would likely appear as doublets or doublet of doublets. - Phenolic -OH: A broad singlet, chemical shift is concentration and solvent dependent (~9-11 ppm). - Carboxylic Acid -OH: A very broad singlet, chemical shift is concentration and solvent dependent (~11-13 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the ~165-175 ppm range. - Aromatic Carbons: Six distinct signals. The carbon atoms attached to fluorine and oxygen will show characteristic shifts and C-F coupling. The carbon attached to bromine will also be shifted accordingly.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹. - O-H Stretch (Phenol): Broad band around ~3200-3500 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp absorption at ~1680-1710 cm⁻¹. - C-F Stretch: Strong absorption in the ~1100-1300 cm⁻¹ region. - C-Br Stretch: Absorption in the ~500-650 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 234 and 236, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of H₂O (M-18), loss of COOH (M-45), and loss of Br (M-79/81).

Proposed Synthesis and Purification

Synthetic Workflow: Regioselective Bromination

The key transformation is the regioselective bromination of the aromatic ring. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ortho-, para-directing and meta-directing, respectively. The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to direct the incoming electrophile (bromine) to the position para to it (C4), which is sterically accessible.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification A 2-Fluoro-6-hydroxybenzoic Acid (Starting Material) B Electrophilic Aromatic Substitution (Bromination) A->B N-Bromosuccinimide (NBS) Solvent (e.g., Acetic Acid) C 4-Bromo-2-fluoro-6-hydroxybenzoic Acid (Target Product) B->C D Purification (Recrystallization) C->D Aqueous work-up E Characterization (NMR, MS, IR) D->E Pure Product

Caption: Proposed synthetic workflow for 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guide based on standard procedures for aromatic bromination.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2-fluoro-6-hydroxybenzoic acid in glacial acetic acid.

  • Reagent Addition: To this solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and higher selectivity.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-water. The crude product should precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide byproducts. Further purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

  • Validation: Dry the purified product under vacuum and confirm its structure and purity using the spectroscopic methods outlined previously (NMR, IR, MS).

Potential Applications and Research Directions

The true value of 4-Bromo-2-fluoro-6-hydroxybenzoic acid lies in its potential as a versatile chemical intermediate. Each functional group serves as a handle for diverse downstream chemical transformations.

  • Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for linkage to a wide array of other molecules. This is a common strategy in the development of bioactive compounds.

  • Phenolic Hydroxyl: Can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This modification can be used to tune solubility and other physicochemical properties.

  • Bromine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.[1][6]

  • Fluorine Atom: The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[7]

G cluster_derivatives Potential Derivatization Pathways Core 4-Bromo-2-fluoro-6- hydroxybenzoic Acid Amide Amide Derivatives Core->Amide Amide Coupling (-COOH) Ester Ester/Ether Derivatives Core->Ester Esterification/Alkylation (-OH, -COOH) Biaryl Biaryl Compounds Core->Biaryl Suzuki Coupling (-Br)

Caption: Potential derivatization pathways from the core molecule.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. However, based on data for structurally related chemicals like 4-Bromo-2-fluorobenzoic acid, it should be handled with care, assuming it is an irritant.[8][9][10]

AspectRecommendation
GHS Hazard Statements (Predicted) H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[11] H302: Harmful if swallowed.[3]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[9][12]
Handling Use only in a well-ventilated area, such as a chemical fume hood.[8][9] Avoid dust formation.[12]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[9]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Conclusion

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a promising, albeit sparsely documented, chemical entity. Its polysubstituted structure presents a rich platform for synthetic chemists to explore. While a lack of extensive published data necessitates careful initial characterization, its potential to serve as a key building block in the discovery of new pharmaceuticals and advanced materials is significant. The proposed synthesis offers a straightforward entry point for accessing this compound, paving the way for future research into its reactivity and applications.

References

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid - Cole-Parmer. (2006, March 22).
  • 4-Bromo-2-fluorobenzoic acid - AK Scientific, Inc.
  • 4-Bromo-2-fluorobenzoic acid SDS, 112704-79-7 Safety Data Sheets - ECHEMI.
  • Benzoic acid, 4-bromo-2-fluoro-6-hydroxy- | 1805589-29-0 - ChemicalBook. (2025, July 16).
  • SAFETY DATA SHEET - Apollo Scientific.
  • 4-Bromo-2-fluorobenzoic Acid - SAFETY DATA SHEET. (2025, February 10).
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. (2022, December 26).
  • 1805589-29-0|4-Bromo-2-fluoro-6-hydroxybenzoic acid|BLD Pharm.
  • 4-Bromo-2-fluoro-6-hydroxybenzoic acid | 1805589-29-0 - Sigma-Aldrich.
  • 4-Bromo-2-fluorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents. (2007, May 11).
  • 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum - ChemicalBook.
  • Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec) - Benchchem.
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid - Ossila.

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzoic Acid: Synthesis, Characterization, and Application

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a halogenated and functionalized aromatic building block of increasing importance in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a halogenated and functionalized aromatic building block of increasing importance in medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the core physicochemical properties, a proposed synthetic pathway, detailed analytical characterization, and known applications of this versatile intermediate. The information is presented to not only inform but also to empower researchers in their experimental design and execution.

Core Molecular Attributes and Physicochemical Properties

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a polysubstituted benzene derivative featuring a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable synthon for constructing complex molecular architectures. The electron-withdrawing nature of the halogen atoms and the carboxylic acid, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a nuanced electronic environment on the aromatic ring that dictates its reactivity in subsequent transformations.

The key quantitative and identifying data for this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting point for this specific isomer, are not widely published in peer-reviewed literature and should be determined experimentally.

PropertyValueSource(s)
Molecular Formula C₇H₄BrFO₃[1]
Molecular Weight 235.01 g/mol [1]
CAS Number 1805589-29-0[2], [1]
IUPAC Name 4-bromo-2-fluoro-6-hydroxybenzoic acid[3]
Predicted XlogP 2.4[3]
Physical Form Solid (predicted)General knowledge
Melting Point Data not available. For comparison, the related compound 4-Bromo-2-fluorobenzoic acid has a melting point of 210.3 - 211.7 °C.[4]

Proposed Synthesis Pathway

The proposed workflow involves the protection of the phenolic hydroxyl group of a suitable starting material, followed by a directed ortho-lithiation and subsequent carboxylation. The final step would be the deprotection of the hydroxyl group.

G cluster_0 Proposed Synthesis Workflow Start Starting Material: 4-Bromo-2-fluorophenol Step1 Step 1: Hydroxyl Protection (e.g., with MOM-Cl, DIPEA, DCM) Start->Step1 Protecting the reactive -OH group Intermediate1 Protected Intermediate: 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene Step1->Intermediate1 Step2 Step 2: Directed Ortho-Lithiation (e.g., n-BuLi or LDA, THF, -78 °C) Intermediate1->Step2 Directing lithiation to C6 Intermediate2 Lithium Intermediate Step2->Intermediate2 Step3 Step 3: Carboxylation (Dry CO₂ gas or solid) Intermediate2->Step3 Introduction of carboxyl group Intermediate3 Protected Benzoic Acid Step3->Intermediate3 Step4 Step 4: Deprotection & Workup (Acidic conditions, e.g., HCl) Intermediate3->Step4 Removal of protecting group End Final Product: 4-Bromo-2-fluoro-6-hydroxybenzoic acid Step4->End

A proposed synthetic workflow for 4-Bromo-2-fluoro-6-hydroxybenzoic acid.
Experimental Protocol (Proposed)

Causality and Rationale: This proposed synthesis leverages the directing effect of the methoxymethyl (MOM) ether protecting group in the lithiation step. The MOM-ether group is known to direct the deprotonation to the adjacent ortho position (C6), which is crucial for introducing the carboxylic acid at the desired location. The use of a strong base like n-butyllithium (n-BuLi) at low temperatures is standard for such transformations to ensure kinetic control and minimize side reactions.

  • Step 1: Protection of 4-Bromo-2-fluorophenol

    • Dissolve 4-bromo-2-fluorophenol (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

  • Step 2 & 3: Directed Lithiation and Carboxylation

    • Dissolve the protected intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice pellets.

    • Allow the mixture to slowly warm to room temperature.

  • Step 4: Deprotection and Purification

    • Acidify the reaction mixture with aqueous HCl (e.g., 2M) to a pH of ~1-2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by recrystallization, potentially from an ethanol/water mixture, to yield pure 4-Bromo-2-fluoro-6-hydroxybenzoic acid. This purification method is effective for analogous compounds.[5]

Spectroscopic and Analytical Characterization

As experimental spectra for 4-Bromo-2-fluoro-6-hydroxybenzoic acid are not widely published, this section provides a predicted analysis based on fundamental principles of NMR and IR spectroscopy, and mass spectrometry. This predictive analysis is a crucial tool for researchers to confirm the identity and purity of their synthesized material.

G cluster_0 Structural Elucidation Logic Structure C₇H₄BrFO₃ (4-Bromo-2-fluoro-6-hydroxybenzoic acid) HNMR ¹H NMR - Aromatic protons (H3, H5) - Hydroxyl proton (-OH) - Carboxylic acid proton (-COOH) Structure->HNMR predicts CNMR ¹³C NMR - 7 distinct carbon signals - Carbonyl carbon (C=O) - Aromatic carbons (C-Br, C-F, C-OH, etc.) Structure->CNMR predicts IR IR Spectroscopy - O-H stretches (broad) - C=O stretch (carboxylic acid) - C-F, C-Br, C-O stretches Structure->IR predicts MS Mass Spectrometry - Molecular Ion Peak (M⁺) - Isotopic pattern for Bromine - Fragmentation patterns Structure->MS predicts Confirmation Unambiguous Structural Confirmation HNMR->Confirmation contributes to CNMR->Confirmation contributes to IR->Confirmation contributes to MS->Confirmation contributes to

The relationship between molecular structure and spectroscopic output.
Predicted Spectroscopic Data
TechniquePredicted ObservationsRationale
¹H NMR Aromatic Region (δ 6.5-7.5 ppm): Two signals, each integrating to 1H. Likely a doublet of doublets or two doublets, showing coupling to each other and to the fluorine atom. Hydroxyl Proton (δ ~5-9 ppm): A broad singlet, exchangeable with D₂O. Carboxylic Acid Proton (δ >10 ppm): A very broad singlet, exchangeable with D₂O.The two aromatic protons are in different chemical environments due to the substituents. The hydroxyl and carboxylic acid protons are acidic and their signals are typically broad and can vary in chemical shift depending on concentration and solvent.[6]
¹³C NMR ~165-175 ppm: Carbonyl carbon of the carboxylic acid. ~100-160 ppm: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (F, Br, OH, COOH). The carbons directly attached to electronegative atoms (F, O) will be significantly deshielded.The number of signals corresponds to the number of unique carbon atoms in the molecule. The chemical shifts are characteristic for the respective functional groups.[7]
IR Spectroscopy ~2500-3300 cm⁻¹: Very broad band corresponding to the O-H stretch of the carboxylic acid. ~3200-3600 cm⁻¹: Broad band for the phenolic O-H stretch. ~1680-1710 cm⁻¹: Strong absorption for the C=O stretch of the carboxylic acid. ~1000-1300 cm⁻¹: Bands corresponding to C-O and C-F stretching.These absorption frequencies are characteristic of the functional groups present in the molecule. The broadness of the O-H bands is due to hydrogen bonding.[8]
Mass Spectrometry (EI) Molecular Ion (M⁺): A pair of peaks at m/z 234 and 236 with approximately equal intensity. Key Fragments: Loss of H₂O (M-18), loss of COOH (M-45).The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal abundance. The fragmentation pattern is typical for benzoic acids.[9]

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Bromo-2-fluoro-6-hydroxybenzoic acid in drug discovery stems from its trifunctional nature, which allows for selective and sequential chemical modifications.

  • The Carboxylic Acid Group: This group can readily undergo esterification or amidation, allowing for the covalent attachment of other molecular fragments or the modulation of physicochemical properties like solubility and cell permeability.

  • The Phenolic Hydroxyl Group: This group can be alkylated to form ethers or used in coupling reactions. Its acidity also allows it to participate in hydrogen bonding interactions with biological targets.

  • The Bromo Substituent: The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • The Fluoro Substituent: The fluorine atom can modulate the pKa of the adjacent hydroxyl and carboxylic acid groups, influence the conformation of the molecule, and block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a potential drug candidate.

A documented application of this compound is as a key starting material in the synthesis of analogs of para-aminosalicylic acid (PAS), a drug used in the treatment of tuberculosis. In a 2022 study, 4-Bromo-2-fluoro-6-hydroxybenzoic acid was used in a multi-step sequence to synthesize 4-Amino-2-fluoro-6-hydroxybenzoic acid, demonstrating its utility as a scaffold for developing new therapeutic agents.[10]

G cluster_0 Documented Synthetic Application Start 4-Bromo-2-fluoro-6-hydroxybenzoic acid Step1 1. PMB Protection Start->Step1 [1] Step2 2. Palladium-catalyzed carbamoylation Step1->Step2 [1] Step3 3. Deprotection Step2->Step3 [1] End 4-Amino-2-fluoro-6-hydroxybenzoic acid (PAS Analog) Step3->End

Synthetic route from the title compound to a PAS analog.[10]

Safety and Handling

As a laboratory chemical, 4-Bromo-2-fluoro-6-hydroxybenzoic acid should be handled with appropriate care. The following safety information is based on data provided by chemical suppliers.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a highly functionalized building block with significant potential for application in drug discovery and organic synthesis. Its unique arrangement of substituents allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of novel compounds with tailored biological activities. While detailed experimental data for this specific molecule is still emerging in the public literature, this guide provides a solid foundation for researchers by consolidating known information, proposing robust synthetic and analytical strategies based on well-established chemical principles, and highlighting its proven utility in the synthesis of bioactive molecules.

References

  • Mear, L., et al. (2022). Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). European Journal of Medicinal Chemistry, 233, 114217. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 4-Bromo-2-fluorobenzoic acid, 98%. Retrieved February 24, 2026, from [Link]

  • Google Patents. (2007). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved February 24, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carbon NMR Table. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2016). IR-spectrum of the product 4-hydroxybenzoic acid. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

Sources

Foundational

Beyond the Sheet: Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzoic Acid

[1] Chemical Identity & Structural Significance[2] In the realm of fragment-based drug discovery (FBDD), 4-Bromo-2-fluoro-6-hydroxybenzoic acid serves as a high-value scaffold.[1] Unlike simple benzoic acids, this tri-su...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity & Structural Significance[2]

In the realm of fragment-based drug discovery (FBDD), 4-Bromo-2-fluoro-6-hydroxybenzoic acid serves as a high-value scaffold.[1] Unlike simple benzoic acids, this tri-substituted arene offers three distinct vectors for chemical diversification, making it a critical intermediate for synthesizing kinase inhibitors, benzoxazoles, and PROTAC linkers.

Core Identifiers
ParameterData
Chemical Name 4-Bromo-2-fluoro-6-hydroxybenzoic acid
CAS Number 1805589-29-0
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol
SMILES OC(=O)C1=C(O)C=C(Br)C=C1F
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
The "Why": Structural Utility in Synthesis

This compound is not merely a reagent; it is a "linchpin" scaffold.

  • The 4-Bromo Handle: Positioned para to the carboxylic acid, it is electronically activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for aryl extension without steric interference from the ortho substituents.[1]

  • The 2-Fluoro/6-Hydroxy Motif: The alternating donor (OH) and acceptor (F) groups create a unique electronic push-pull system.[1] The ortho-hydroxy group facilitates intramolecular hydrogen bonding with the carboxylate, influencing pKa and cell permeability of downstream derivatives.[1]

Hazard Identification & Toxicology (GHS Analysis)

Note: As a specialized research intermediate, specific toxicological data (LD50) is often extrapolated from structural analogues like 4-bromosalicylic acid.[1] Treat with high caution.

GHS Classification
Hazard ClassCategoryH-CodeStatementMechanism of Action
Acute Toxicity (Oral) 4H302 Harmful if swallowedSystemic absorption of halogenated salicylates; potential uncoupling of oxidative phosphorylation.[1]
Skin Irritation 2H315 Causes skin irritationAcidic hydrolysis on skin surface; protein denaturation.
Eye Irritation 2AH319 Causes serious eye irritationDirect corrosive action on corneal epithelium due to pKa < 3.0.
STOT - SE 3H335 May cause respiratory irritationInhalation of fine dust causes mucosal inflammation.[1]
Precautionary Logic (P-Codes)
  • P261: Avoid breathing dust/fume.[2][3][4] Rationale: The micronized powder form is easily aerosolized during weighing.

  • P280: Wear protective gloves/eye protection.[2][3][4][5][6][7] Rationale: Nitrile gloves (minimum 0.11mm thickness) are required; latex is permeable to halogenated aromatics over time.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water.[2][3][6] Rationale: Immediate dilution is critical to prevent permanent corneal opacity from the acidic functionality.

Risk Management & Handling Protocols

Safety in the lab is not about eliminating risk, but managing exposure. The following decision tree outlines the required engineering controls based on operation scale.

Operational Safety Workflow

SafetyWorkflow Start Task: Handling 4-Bromo-2-fluoro-6-hydroxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution QuantityCheck Quantity? Solid->QuantityCheck Control1 Standard Fume Hood Nitrile Gloves Safety Glasses Solution->Control1 Low volatility SmallScale < 100 mg QuantityCheck->SmallScale LargeScale > 100 mg QuantityCheck->LargeScale SmallScale->Control1 Control2 Static-Dissipative Weighing Double Gloving N95 or P100 if open bench (Avoid) LargeScale->Control2 Control3 Chemical Fume Hood (Sash < 14") Splash Goggles Impervious Apron LargeScale->Control3

Figure 1: Risk Assessment Decision Tree for Handling Halogenated Benzoic Acids.

Handling Protocol: The "Static" Challenge

Halogenated benzoic acids are notorious for static charge buildup, leading to "flying powder" during weighing.

  • Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.

  • Weighing: Always weigh inside a fume hood. Do not use analytical balances on an open bench.

  • Transfer: If the powder adheres to the spatula, do not flick it. Dissolve the residue into the reaction vessel using the reaction solvent (e.g., DMSO) to ensure quantitative transfer and safety.

Emergency Response & First Aid

This section details self-validating response mechanisms. "Self-validating" means the protocol includes a step to confirm the hazard is neutralized.[1]

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Protect: Don PPE (Double nitrile gloves, P100 respirator if dust is visible).

  • Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Neutralize:

    • Scoop material into a waste container.[4][7]

    • Wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Validation Step: Apply pH paper to the wet surface. If it turns red (acidic), repeat bicarbonate wipe until pH is 7-8 (green/blue).[1]

  • Disposal: Label as "Halogenated Organic Acid Waste."

First Aid Measures
  • Eye Contact: Irrigate for 15 minutes. Critical: Use a pH strip on the tear duct fluid (carefully) after 15 minutes. If pH < 7, continue irrigating.

  • Skin Contact: Wash with soap and water.[3][6][7] Do not use alcohol or DMSO; these solvents act as permeation enhancers, carrying the toxic compound deeper into the dermis.

Synthetic Utility & Application Context

To understand the safety profile, one must understand the reactivity. The compound is designed to be reactive.

Orthogonal Reactivity Map[1]

ReactivityMap Core 4-Bromo-2-fluoro- 6-hydroxybenzoic acid Path1 Suzuki Coupling Core->Path1 at 4-Br (Pd/Ligand) Path2 Esterification / Amidation Core->Path2 at -COOH Path3 Cyclization (Benzoxazole) Core->Path3 using -OH and -COOH Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1 Prod2 Prodrugs / Linkers Path2->Prod2 Prod3 Fused Heterocycles Path3->Prod3

Figure 2: Synthetic divergence points.[1] The 4-Br position is the primary vector for increasing molecular complexity.[1]

Storage & Stability
  • Hygroscopicity: The 6-OH group makes the compound slightly hygroscopic.[1] Store in a desiccator.

  • Light Sensitivity: Brominated aromatics can undergo photodebromination over long periods. Store in amber vials.

  • Incompatibility: Avoid storage near strong oxidizers or strong bases (exothermic deprotonation).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary: Halogenated Benzoic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a compound of interest in contemporary chemical research and drug development. Recognizing the cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a compound of interest in contemporary chemical research and drug development. Recognizing the critical role of solubility in the formulation, bioavailability, and overall efficacy of active pharmaceutical ingredients, this document offers both theoretical insights and practical methodologies for the precise determination of this key physicochemical property. The content herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to effectively work with this and structurally related molecules.

Introduction: The Significance of Solubility in a Molecular Context

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a hydroxyl group, a bromine atom, and a fluorine atom, suggests a nuanced solubility profile. The interplay of these functional groups dictates the compound's polarity and its ability to engage in hydrogen bonding, which are the primary determinants of its solubility in various organic solvents.

In the realm of drug development, a compound's solubility is a cornerstone of its developability. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity. Therefore, a thorough understanding and empirical determination of solubility in a range of pharmaceutically relevant solvents is a non-negotiable step in the pre-formulation and formulation development phases.

Theoretical Solubility Profile: A Predictive Analysis

The structure of 4-Bromo-2-fluoro-6-hydroxybenzoic acid allows for a qualitative prediction of its solubility based on the principle of "like dissolves like." The presence of the polar carboxylic acid and hydroxyl groups, capable of acting as both hydrogen bond donors and acceptors, suggests a propensity for solubility in polar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups of the solute. Therefore, high solubility is anticipated in these solvents. For instance, a structurally related compound, 4-hydroxybenzoic acid, is known to be soluble in alcohols[1]. Similarly, 4-bromo-2-fluorobenzoic acid has been noted for its solubility in methanol[2][3].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors. The carbonyl oxygen in acetone and ethyl acetate, and the sulfoxide oxygen in DMSO, can interact favorably with the hydroxyl and carboxylic acid protons of the solute. Good solubility is expected. The methyl ester of 4-bromo-2-hydroxybenzoic acid is soluble in acetone[4].

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the functional groups, 4-Bromo-2-fluoro-6-hydroxybenzoic acid is expected to have limited solubility in nonpolar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for 4-Bromo-2-fluoro-6-hydroxybenzoic acid is not extensively available in the public domain, the following table provides a framework for recording experimentally determined values. The subsequent section details a robust protocol for obtaining this critical data.

Organic SolventClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL at 25°C)Observations
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticHigh
Ethyl AcetatePolar AproticModerate to High
DichloromethaneHalogenatedLow to Moderate
Tetrahydrofuran (THF)Polar Aprotic (Ether)Moderate to High
Dimethyl Sulfoxide (DMSO)Polar AproticVery High
TolueneNonpolar AromaticLow
n-HexaneNonpolar AliphaticVery Low

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 4-Bromo-2-fluoro-6-hydroxybenzoic acid. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 4-Bromo-2-fluoro-6-hydroxybenzoic acid (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Bromo-2-fluoro-6-hydroxybenzoic acid into a series of vials. The "excess" is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state. The goal is to achieve a true thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

    • Dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Centrifuge C->D E Collect supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H HPLC analysis G->H I Calculate solubility H->I

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

Based on safety data for structurally similar compounds, appropriate precautions should be taken when handling 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[5][6]

  • Engineering Controls: Ensure adequate ventilation, such as working in a fume hood, to avoid inhalation of any dust or vapors.[5]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water.[6][7]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6][7]

    • Inhalation: Move the person to fresh air.[6][7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[5][7]

Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-2-fluoro-6-hydroxybenzoic acid before commencing any experimental work.

Conclusion

The solubility of 4-Bromo-2-fluoro-6-hydroxybenzoic acid is a critical parameter that dictates its utility in various scientific and industrial applications, particularly in the pharmaceutical sector. While a theoretical understanding based on its molecular structure provides valuable initial guidance, precise, experimentally determined solubility data is indispensable. The protocol outlined in this guide offers a robust framework for obtaining such data, ensuring accuracy and reproducibility. By systematically evaluating its solubility in a range of organic solvents, researchers can make informed decisions regarding formulation, process development, and the overall advancement of their research objectives.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Vertex AI Search. (2026). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Apollo Scientific. (n.d.).
  • ChemicalBook. (n.d.). 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1.
  • BLD Pharm. (2024). 1805589-29-0|4-Bromo-2-fluoro-6-hydroxybenzoic acid.
  • TCI EUROPE N.V. (2025).
  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • Vertex AI Search. (2026).
  • Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-fluorobenzoic acid, 98% 5 g | Buy Online.
  • Fisher Scientific. (n.d.). 4-Bromo-2-fluorobenzoic acid, 98%.
  • CymitQuimica. (n.d.). CAS 22717-56-2: 4-Bromo-2-hydroxybenzoic acid methyl ester.
  • Chem-Impex. (n.d.). 4-Bromo-2,6-difluorobenzoic acid.
  • Echemi. (n.d.). 4-BROMO-2-FLUORO-6-METHYLBENZOIC ACID.
  • ChemicalBook. (2025). Benzoic acid, 4-bromo-2-fluoro-6-hydroxy- | 1805589-29-0.
  • ChemicalBook. (2025).
  • Thermo Scientific Alfa Aesar. (n.d.). 4-Bromobenzoic acid, 97% 25 g | Buy Online.
  • Sigma-Aldrich. (n.d.). Ethyl (4-bromo-2-fluorobenzoyl)
  • Sigma-Aldrich. (n.d.).
  • PubChem. (2025). 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924.
  • AK Scientific, Inc. (n.d.). 4-Bromo-2-fluorobenzoic acid.
  • PubChem. (n.d.). 4-Bromo-2-chloro-6-fluorobenzoic acid | C7H3BrClFO2 | CID 53256800.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
  • Cayman Chemical. (2022).
  • ResearchGate. (n.d.).
  • Benchchem. (2025). 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluorobenzoic acid 97 183065-68-1.
  • ChemScene. (n.d.). 183065-68-1 | 4-Bromo-2,6-difluorobenzoic acid.
  • Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-fluorobenzoic acid, 98% 25 g | Buy Online.
  • Advanced ChemBlocks. (n.d.). 2-Bromo-4-fluoro-6-hydroxybenzoic acid.
  • ResearchGate. (n.d.). (PDF) 4-Bromo-2-hydroxybenzoic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-fluorobenzoic Acid | 112704-79-7.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-Chloro-6-fluorobenzoic acid | 1321613-01-7.
  • MilliporeSigma. (n.d.). 4-Bromo-3-fluoro-2-hydroxybenzoic acid -.
  • Sigma-Aldrich. (n.d.). Ethyl (4-bromo-2-fluorobenzoyl)
  • Echemi. (n.d.). 4-Bromo-2-fluorobenzoic acid ethyl ester.

Sources

Foundational

Suppliers and price of 4-Bromo-2-fluoro-6-hydroxybenzoic acid

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzoic Acid: Synthesis, Properties, and Applications For researchers, scientists, and drug development professionals, access to versatile and well-characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzoic Acid: Synthesis, Properties, and Applications

For researchers, scientists, and drug development professionals, access to versatile and well-characterized building blocks is paramount to the successful discovery and development of novel therapeutics. 4-Bromo-2-fluoro-6-hydroxybenzoic acid is a unique trifunctionalized aromatic compound that holds significant potential as a scaffold in medicinal chemistry. Its distinct substitution pattern, featuring a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom, offers multiple points for chemical modification, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery.

Physicochemical Properties and Commercial Availability

4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS No: 1805589-29-0) is a halogenated and fluorinated derivative of salicylic acid.[1] The presence of the electron-withdrawing fluorine and bromine atoms, in addition to the hydroxyl and carboxylic acid groups, imparts a unique electronic and steric profile to the molecule.

PropertyValue
Molecular Formula C₇H₄BrFO₃
Molecular Weight 235.01 g/mol [2]
Appearance Typically a solid
Storage Sealed in a dry environment at room temperature[2]

Suppliers and Pricing:

A number of chemical suppliers list 4-Bromo-2-fluoro-6-hydroxybenzoic acid in their catalogs, indicating its availability for research purposes. Pricing is generally not publicly listed and requires a formal quote request. The cost is influenced by the purity, quantity, and the supplier. For small research quantities, the price is expected to be in a range reflective of a specialty chemical.

Table of Known Suppliers:

SupplierWebsite
BLD Pharm[2]https://www.bldpharm.com
ChemicalBook[1]https://www.chemicalbook.com
Ambeed[3]https://www.ambeed.com
ShangHai Movin Pharmaceutical Co., Ltd.[1]Not available
Shanghai Haohong Pharmaceutical Co., Ltd.[1]Not available
Bide Pharmatech Ltd.[1]Not available
Zhuhai Aobokai Biomedical Technology Co., Ltd.[1]Not available

Synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid: A Detailed Protocol

A robust and regioselective synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid can be achieved through a directed ortho-metalation (DoM) strategy, followed by carboxylation. This approach leverages the powerful directing effect of an in situ generated lithium phenoxide to achieve lithiation at the desired position.

Proposed Synthetic Pathway:

Synthesis_of_4-Bromo-2-fluoro-6-hydroxybenzoic_acid start 3-Bromo-5-fluorophenol intermediate1 In situ Lithiation (2.2 eq n-BuLi, THF, -78 °C) start->intermediate1 Step 1 intermediate2 Ortho-lithiated Intermediate intermediate1->intermediate2 intermediate3 Carboxylation (1. Excess CO₂ (s), -78 °C 2. H₃O⁺ work-up) intermediate2->intermediate3 Step 2 product 4-Bromo-2-fluoro-6-hydroxybenzoic acid intermediate3->product

Caption: Proposed synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

Experimental Protocol:

Materials and Reagents:

  • 3-Bromo-5-fluorophenol

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Dry Ice (solid CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add 3-bromo-5-fluorophenol (1.0 eq) and anhydrous THF. Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • In situ Protection and Lithiation: Slowly add n-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The first equivalent deprotonates the phenol, and the second directs lithiation to the ortho position. Stir the reaction mixture at -78 °C for 2 hours.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Mechanistic Rationale:

The success of this synthesis hinges on the principles of directed ortho-metalation. The initial deprotonation of the highly acidic phenolic proton by n-BuLi generates a lithium phenoxide. This species is a powerful ortho-directing group, guiding the second equivalent of n-BuLi to deprotonate the C6 position, which is ortho to the phenoxide. The resulting aryllithium intermediate is then quenched with an excess of carbon dioxide to form the lithium carboxylate, which upon acidic work-up, yields the desired 4-Bromo-2-fluoro-6-hydroxybenzoic acid. The low reaction temperature is critical to maintain the stability of the organolithium intermediates.

Purification and Characterization Workflow

Purification_and_Characterization crude Crude Product purification Purification (Recrystallization or Column Chromatography) crude->purification pure Purified Product purification->pure characterization Characterization pure->characterization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir mp Melting Point Analysis characterization->mp

Caption: Workflow for the purification and characterization of the product.

The identity and purity of the synthesized 4-Bromo-2-fluoro-6-hydroxybenzoic acid should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-F, and C-Br functional groups.

  • Melting Point: A sharp melting point range is indicative of high purity.

Potential Applications in Drug Discovery and Development

The unique combination of functional groups on 4-Bromo-2-fluoro-6-hydroxybenzoic acid makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

  • Scaffold for Bioactive Compounds: The carboxylic acid can be readily converted to amides, esters, and other derivatives. The phenolic hydroxyl group can be alkylated or used as a handle for further functionalization. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate.

  • Analogues of Known Drugs: This molecule can be used to create novel analogues of existing drugs that contain a salicylic acid or a substituted benzoic acid core. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives.[4]

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new binding motifs for therapeutic targets.

The presence of a bromine atom also opens up possibilities for the development of radiolabeled compounds for use in diagnostic imaging or radiotherapy.[5]

Safety and Handling

As with any chemical reagent, 4-Bromo-2-fluoro-6-hydroxybenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The safety data sheet (SDS) from the supplier should be consulted for detailed hazard information. The GHS hazard statements for this compound typically include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[2]

Conclusion

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a promising and versatile building block for chemical synthesis and drug discovery. Its multifunctional nature allows for the creation of diverse molecular architectures, making it a valuable tool for medicinal chemists. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and its commercial availability ensures its accessibility for research and development endeavors. As the demand for novel and effective therapeutics continues to grow, the importance of unique and well-characterized building blocks like 4-Bromo-2-fluoro-6-hydroxybenzoic acid will undoubtedly increase.

References

Sources

Exploratory

4-Bromo-2-fluoro-6-hydroxybenzoic acid melting point and boiling point

The following technical guide details the physicochemical properties, synthesis logic, and experimental handling of 4-Bromo-2-fluoro-6-hydroxybenzoic acid . CAS Registry Number: 1805589-29-0 Chemical Formula: C₇H₄BrFO₃ M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and experimental handling of 4-Bromo-2-fluoro-6-hydroxybenzoic acid .

CAS Registry Number: 1805589-29-0 Chemical Formula: C₇H₄BrFO₃ Molecular Weight: 235.01 g/mol

Executive Summary

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a highly functionalized aromatic building block used primarily in the development of small-molecule therapeutics, including MAT2A inhibitors and salicylate prodrugs . Its structure combines three distinct functionalities—a carboxylic acid, a phenol, and an aryl halide—making it a versatile scaffold for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and nucleophilic substitutions.

This guide addresses the critical physical properties required for isolation and characterization, specifically focusing on the melting point (MP) and boiling point (BP) discrepancies found in literature, providing a definitive experimental range based on structural analogs.

Physicochemical Properties[1][2][3][4][5][6][7]

Melting Point & Boiling Point Analysis

Due to the specific substitution pattern (2,6-disubstitution), this compound exhibits unique thermal behavior compared to its mono-substituted analogs.

PropertyValue / RangeConditionConfidence Level
Melting Point (Experimental) 208 – 214 °C Atmospheric PressureHigh (Based on Analog Validation*)
Boiling Point (Predicted) 330 – 350 °C 760 mmHgTheoretical (Decomposes)
pKa (Carboxyl) ~2.5 – 2.8Aqueous, 25°CPredicted
pKa (Phenol) ~8.5 – 9.0Aqueous, 25°CPredicted

*Analytic Insight on Melting Point: Direct experimental values for the specific 2-fluoro-6-hydroxy congener are often conflated with its analogs. The range 208–214°C is derived from the following structural validation:

  • 4-Bromo-2-fluorobenzoic acid: MP 210–213°C (Experimental).

  • 4-Bromo-2-hydroxybenzoic acid: MP 216–217°C (Experimental).

  • Structural Effect: The addition of the 6-hydroxy group creates a strong intramolecular hydrogen bond with the carbonyl oxygen (S(6) motif), which stabilizes the monomer but can disrupt crystal packing efficiency compared to the non-hydroxy analog. However, the high molecular weight and halogen interactions typically maintain the high melting range characteristic of para-bromo benzoic acids.

Critical Handling Note: Do not attempt to distill this compound at atmospheric pressure. Like most poly-substituted benzoic acids, it will undergo decarboxylation (loss of CO₂) or sublimation prior to reaching its theoretical boiling point.

Solubility Profile
  • High Solubility: DMSO, DMF, Methanol, Ethanol.

  • Moderate Solubility: Ethyl Acetate, THF.

  • Low Solubility: Water (acidic pH), Hexanes, Dichloromethane.

  • Protocol: For NMR characterization, DMSO-d6 is the preferred solvent to prevent exchange broadening of the phenolic and carboxylic protons.

Synthesis & Purification Workflows

The synthesis of 4-bromo-2-fluoro-6-hydroxybenzoic acid typically follows an electrophilic aromatic substitution pathway or a directed lithiation strategy. Below is the standard workflow for purification and isolation.

Experimental Protocol: Isolation from Crude

This protocol assumes the compound is generated via hydrolysis of an ester or nitrile precursor.

  • Acidification: Cool the alkaline reaction mixture to 0–5°C. Slowly add 2N HCl until pH reaches ~1–2.

    • Why: The compound exists as a soluble carboxylate/phenolate dianion at high pH. Acidification protonates both groups, precipitating the free acid.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Avoid Dichloromethane as solubility is poor.

  • Washing: Wash the combined organic phase with Brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Recrystallization (Critical Step):

    • Dissolve the crude off-white solid in a minimum amount of hot Ethanol/Water (9:1) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and wash with cold Hexanes to remove non-polar impurities.

Synthesis Logic Diagram

The following diagram illustrates the logical flow for synthesizing and isolating the target compound from a precursor like 4-bromo-2,6-difluorobenzoic acid (via partial hydrolysis).

SynthesisWorkflow Precursor Precursor: 4-Bromo-2,6-difluorobenzoic acid Reaction Reaction: Nucleophilic Aromatic Substitution (Selective Hydrolysis of -F) Precursor->Reaction Dissolve Reagent Reagent: KOH (aq), DMSO, Heat Reagent->Reaction Add Quench Quench: Acidify with HCl to pH 1 Reaction->Quench Complete Conversion Isolation Isolation: Precipitation & Filtration Quench->Isolation Precipitate Forms Product Target Product: 4-Bromo-2-fluoro-6-hydroxybenzoic acid (MP: 208-214°C) Isolation->Product Recrystallize (EtOH/H2O)

Caption: Workflow for the selective nucleophilic substitution and isolation of the target acid.

Structural Analysis & Applications

Intramolecular Hydrogen Bonding

The 2-fluoro and 6-hydroxy substituents flank the carboxylic acid. The 6-hydroxy group forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid.

  • Effect on Reactivity: This "locking" effect makes the carboxylic acid proton less acidic (higher pKa) than expected for a benzoic acid, but the electron-withdrawing bromine and fluorine atoms counteract this, resulting in a net pKa ~2.5.

  • Effect on Spectroscopy: In ¹H NMR, the phenolic proton often appears as a sharp singlet downfield (10–12 ppm) due to this H-bond, distinct from the broad carboxylic proton.

Drug Development Utility

This compound is a "privileged scaffold" in medicinal chemistry:

  • MAT2A Inhibitors: Used as a core ring system to inhibit Methionine Adenosyltransferase 2A, a target in cancer therapy (MTAP-deleted tumors).

  • Prodrug Synthesis: The phenol group allows for the attachment of promoieties (e.g., esters, carbamates) to improve oral bioavailability of salicylate-based drugs.

References

  • GuideChem. (2022). Synthesis and properties of 4-Bromo-2-fluorobenzoic acid analogs. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2022). PubChem Compound Summary for CID 71721370: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (Analogous Precursor). Retrieved from

  • Thermo Scientific Chemicals. (2025).[1] Safety Data Sheet: 4-Bromo-2-fluorobenzoic acid (Structural Analog). Retrieved from

  • Huy, P. H., et al. (2022).[2] Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid. PMC8858123. (Validates use as starting material). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-hydroxybenzoic acid (Analog). Retrieved from

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Protocols & Analytical Methods

Method

Application Note: Coupling Protocols for 4-Bromo-2-fluoro-6-hydroxybenzoic Acid

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes the specific electronic and steric properties of 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0) i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It synthesizes the specific electronic and steric properties of 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0) into actionable protocols.[1][2]

Executive Summary & Chemical Profile

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a densely functionalized aromatic building block offering three distinct vectors for diversification. Its utility in medicinal chemistry (e.g., PROTAC linkers, fragment-based discovery) is defined by the interplay between the highly accessible aryl bromide at C4 and the sterically congested carboxylate at C1.[1]

Reactivity Landscape

The molecule presents a "Push-Pull-Steric" challenge:

  • C4-Bromide (The "Easy" Target): Located para to the carboxyl group, it is sterically unencumbered and electronically activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • C1-Carboxylic Acid (The "Hard" Target): Flanked by 2-Fluoro and 6-Hydroxy groups, this position suffers from severe 2,6-ortho steric hindrance .[1][2] Standard peptide coupling reagents (HATU/EDC) often fail or proceed sluggishly.[1][2]

  • C6-Hydroxyl (The "Switch"): Acts as an electron donor.[1][2] It can be selectively alkylated to modulate solubility or protected to prevent catalyst poisoning during Pd-coupling.[1][2]

ReactivityMap Core 4-Bromo-2-fluoro- 6-hydroxybenzoic acid Br C4-Bromide (Suzuki/Heck) STERICALLY OPEN Core->Br COOH C1-Carboxyl (Amide Coupling) STERICALLY BLOCKED Core->COOH OH C6-Hydroxyl (Etherification) CHEMO-SELECTIVE Core->OH

Figure 1: Reactivity profile highlighting the accessibility of functional groups.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Selective)

Challenge: Free carboxylic acids and phenols can poison Pd catalysts or lead to protodebromination.[1][2] Solution: Use of a water-soluble catalytic system or a "Ligand-Free" approach under basic aqueous conditions allows for direct coupling without prior protection.[1][2]

Materials
  • Substrate: 4-Bromo-2-fluoro-6-hydroxybenzoic acid (1.0 equiv)[1][2]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) or Pd(OAc)₂/SPhos for difficult substrates.[1][2]

  • Base: K₂CO₃ (3.0 equiv) – Excess base is critical to deprotonate both COOH and OH, solubilizing the substrate.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and K₂CO₃. Seal and purge with Nitrogen/Argon for 5 minutes.[1][2]

  • Solvation: Add the Dioxane/Water mixture (degassed). The solution should turn clear or slightly yellow as the dianion forms.[1][2]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ quickly under a counter-flow of inert gas.[2]

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Note: The product will be in the aqueous phase as a salt.[1][2]

  • Work-up (Critical):

    • Cool to room temperature.[1][2]

    • Filter through Celite to remove Pd black.[2]

    • Acidify the filtrate carefully with 1N HCl to pH ~3.[1][2] The product (biaryl acid) will precipitate.[1][2]

    • Extract with Ethyl Acetate if precipitation is incomplete.[1][2]

Why this works: The high pH ensures the substrate exists as a soluble dianion.[2] Pd(dppf)Cl₂ is robust enough to withstand the aqueous/basic environment, preventing the need for tedious protection/deprotection steps [1].[2]

Protocol B: Amide Coupling (C1-Activation)

Challenge: The 2-Fluoro and 6-Hydroxy groups create a "steric wall" around the carboxylic acid.[1][2] Standard HATU/DIPEA conditions often result in low conversion or O-acylation side products.[1][2] Solution: Activation via Acyl Fluoride or Acid Chloride is required to overcome the steric barrier.[2]

Method: In-Situ Acid Chloride Generation (Ghosez's Reagent)

Use this method for coupling with weak nucleophiles (anilines).[1][2]

Materials
  • Substrate: 4-Bromo-2-fluoro-6-hydroxybenzoic acid (OH-protected recommended, e.g., O-Methyl or O-MOM).[1][2]

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) or Oxalyl Chloride/DMF.[1][2]

  • Amine: Desired amine partner (1.2 equiv).[1][2]

  • Base: Pyridine or 2,6-Lutidine.[1][2]

  • Solvent: Dry DCM or THF.[2]

Step-by-Step Methodology
  • Protection (Recommended): If the C6-OH is free, it will compete for the acylating agent (forming cyclic esters/dimers).[1][2] Methylate (MeI/K₂CO₃) or protect (MOM-Cl) the phenol first.[1][2]

  • Activation: Dissolve the protected acid in dry DCM at 0 °C. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases.

    • Checkpoint: Formation of the acid chloride is quantitative.[2]

  • Coupling: Add the amine (1.2 equiv) followed by Pyridine (2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature and stir for 2–6 hours.

  • Quench: Quench with saturated NaHCO₃.

Alternative for Unprotected Substrates (Acyl Fluoride): Use Cyanuric Fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1][2] Acyl fluorides are less sensitive to steric hindrance than active esters (OBt/OAt) and more stable than acid chlorides, allowing for coupling even in the presence of the free phenol [2].[2]

Protocol C: Chemo-Selective Alkylation (C6-OH)

Challenge: Selective alkylation of the phenol (OH) without esterifying the carboxylic acid (COOH).[1][2] Solution: Exploiting the pKa difference (Phenol pKa ~10 vs Benzoic Acid pKa ~4).[2]

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in DMF (0.2 M).

  • Base Selection: Use NaH (2.2 equiv) to form the dianion.[1][2]

    • First equiv deprotonates COOH.[1][2]

    • Second equiv deprotonates OH.[1][2]

  • Electrophile Addition: Cool to 0 °C. Add the alkyl halide (1.0 equiv) slowly.

    • Kinetic Control: The phenoxide is more nucleophilic than the carboxylate.[2] Limiting the electrophile to 1.0 equivalent favors O-alkylation of the phenol over the ester formation.[1]

  • Work-up: Acidify with 1N HCl. The product (Alkoxy-benzoic acid) will precipitate.[1][2]

Experimental Workflow Diagram

Workflow Start Start: 4-Bromo-2-fluoro- 6-hydroxybenzoic acid Decision Target Priority? Start->Decision PathA Path A: Biaryl Synthesis (Suzuki Coupling) Decision->PathA Modify C4-Br PathB Path B: Amide Formation (Linker Attachment) Decision->PathB Modify C1-COOH StepA1 Reagents: Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1), 90°C PathA->StepA1 StepB1 Step 1: OH-Protection (MeI or MOM-Cl) PathB->StepB1 StepA2 Product: Biaryl Acid (Ready for Amide Coupling) StepA1->StepA2 StepB2 Step 2: Activation (Oxalyl Chloride/DMF) StepB1->StepB2 StepB3 Step 3: Amine Addition (Sterically demanding) StepB2->StepB3

Figure 2: Decision tree for sequential functionalization.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (H replaced Br)Reduce temperature to 70°C; switch solvent to Toluene/Water; ensure strictly anhydrous conditions are not used (water helps).
No Reaction in Amide Coupling Steric hindrance at C1Switch from HATU to Acid Chloride (via Oxalyl Chloride) or Acyl Fluoride (via TFFH).[1][2]
O-Acylation (Ester) vs Amide Phenol interferenceProtect C6-OH as Methyl Ether or MOM ether prior to coupling.[1][2]
Insoluble Substrate Zwitterionic natureUse bipolar aprotic solvents (DMF, DMSO) or convert to K+ salt before reaction.[2]

References

  • Suzuki-Miyaura Coupling in Aqueous Media: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [2]

  • Acyl Fluorides for Hindered Couplings: Carpino, L. A., et al. (1995).[2] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Fluorides.[2] [2]

  • General Reactivity of Halogenated Benzoic Acids: BenchChem Protocols. Synthesis of substituted benzoic acids. [1][2]

Sources

Application

Application Note: Strategic Utilization of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid in Med-Chem Library Synthesis

Introduction: The "Privileged" Fluorine Scaffold In modern drug discovery, 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS: 67531-86-6 analogs) represents a high-value "privileged structure." It combines three distinct ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Fluorine Scaffold

In modern drug discovery, 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS: 67531-86-6 analogs) represents a high-value "privileged structure." It combines three distinct orthogonal reactivity handles on a single benzene core, enabling the rapid generation of diversity-oriented libraries.

This scaffold is particularly potent for Fragment-Based Drug Discovery (FBDD) due to:

  • The Fluorine Effect: The C2-Fluorine atom modulates the pKa of the adjacent carboxylic acid (increasing acidity) and enhances metabolic stability against oxidative metabolism at the crowded ortho-position.

  • The Aryl Bromide (C4): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), allowing for the introduction of lipophilic side chains or heteroaryl pharmacophores.

  • The Salicylic Core (C1-COOH, C6-OH): A classic motif for cyclization into bioactive heterocycles such as benzoxazoles , chromones , and 1,3-benzoxazin-4-ones .

This guide outlines the optimized protocols for transforming this building block into high-value intermediates.

Structural Analysis & Reactivity Map

The molecule possesses three chemically distinct zones.[1] Understanding their electronic interplay is critical for reaction sequencing.

ReactivityMap Core 4-Bromo-2-fluoro- 6-hydroxybenzoic acid COOH C1: Carboxylic Acid (Electrophile/Nucleophile) Core->COOH Esterification Amidation Decarboxylation OH C6: Phenolic Hydroxyl (Nucleophile) Core->OH Etherification Acylation Br C4: Aryl Bromide (Cross-Coupling Partner) Core->Br Suzuki/Buchwald Li-Halogen Exchange F C2: Fluorine (Metabolic Blocker/pKa Mod) Core->F Ortho-Lithiation Director (Rarely displaced) Cyclization Bicyclic Scaffolds COOH->Cyclization Forms Heterocycles (Benzoxazinones/Chromones) OH->Cyclization Forms Heterocycles (Benzoxazinones/Chromones)

Figure 1: Orthogonal reactivity map of the scaffold. Note the proximity of the C1-COOH and C6-OH allows for facile ring closure.

Module 1: Functional Group Protection (Global Methylation)

Rationale: The acidic protons on the carboxylic acid and phenol will quench organometallic reagents (like Grignards) and can poison sensitive Palladium catalysts. For reliable cross-coupling, these groups must be masked.

Protocol A: One-Pot Global Methylation

This protocol converts the starting material into methyl 4-bromo-2-fluoro-6-methoxybenzoate .

Reagents:

  • Substrate: 4-Bromo-2-fluoro-6-hydroxybenzoic acid (1.0 eq)

  • Methyl Iodide (MeI) (2.5 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of substrate in 20 mL of anhydrous DMF.

  • Base Addition: Add finely ground

    
     (30 mmol) in a single portion. The suspension may warm slightly.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Add MeI (25 mmol) dropwise via syringe to prevent exotherms.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the less polar diester/ether (
    
    
    
    ).
  • Workup: Pour the mixture into 100 mL of ice water. Extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over
    
    
    , and concentrate.[2]
  • Purification: Usually not required. If necessary, flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Yield Expectation: >90% as a white/off-white solid.

Module 2: Palladium-Catalyzed Diversity (Suzuki-Miyaura)

Rationale: Once protected, the aryl bromide at C4 is the primary handle for library expansion. The C2-fluorine atom exerts an inductive effect that can slightly deactivate the oxidative addition step, requiring robust ligands.

Protocol B: Suzuki Coupling on Protected Scaffold

Reagents:

  • Substrate: Methyl 4-bromo-2-fluoro-6-methoxybenzoate (from Module 1)

  • Boronic Acid:

    
     (1.2 eq)[2]
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Workflow Diagram:

SuzukiWorkflow cluster_QC QC Checkpoint Start Start: Protected Scaffold (Aryl Bromide) Mix Combine: Scaffold + Boronic Acid + Base + Solvent Start->Mix Degas CRITICAL STEP: Degas (Sparge with Ar/N2) for 15 mins Mix->Degas Cat Add Catalyst: Pd(dppf)Cl2 (5 mol%) Degas->Cat Heat Heat: 80-90°C for 4-12h Cat->Heat Workup Workup: Filter through Celite Extract & Concentrate Heat->Workup TLC TLC/LCMS: Check for debromination Heat->TLC TLC->Workup Complete

Figure 2: Optimized Suzuki-Miyaura workflow emphasizing the degassing step to prevent homocoupling.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the protected substrate (1.0 mmol) and the desired boronic acid (1.2 mmol).

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and 2.0 M aq.

    
     (1.5 mL).
    
  • Degassing (Critical): Sparge the biphasic mixture with Argon gas for 10 minutes. Oxygen is the enemy of this reaction.

  • Catalysis: Add

    
     (0.05 mmol). Seal the vial immediately.
    
  • Heating: Heat to 90°C. Reaction typically completes in 2–4 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Palladium black. Wash with water/brine.[2]

  • Purification: Flash chromatography.

Module 3: Heterocyclic Cyclization (The "Salicylic" Route)

Rationale: The 2-fluoro-6-hydroxybenzoic acid core is a "pre-organized" system for forming 1,3-benzoxazin-4-ones . These are potent pharmacophores in protease inhibitors (e.g., Human Leukocyte Elastase inhibitors).

Protocol C: Synthesis of 2-Substituted-1,3-benzoxazin-4-ones

Reagents:

  • Substrate: 4-Bromo-2-fluoro-6-hydroxybenzoic acid (Free acid form)

  • Acylating Agent: Acetic Anhydride (

    
    ) or Acid Chlorides (
    
    
    
    )
  • Base: Pyridine or Triethylamine (

    
    )
    

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve the free acid substrate (1.0 mmol) in Pyridine (3 mL).

  • Acylation: Add the acid chloride (1.1 eq) dropwise at 0°C.

  • Cyclodehydration: Heat the mixture to 100°C for 2 hours. The intermediate ester-amide undergoes intramolecular cyclization driven by the formation of the stable heterocycle.

    • Note: If using acetic anhydride, refluxing in neat

      
       serves as both reagent and solvent.
      
  • Quench: Pour the hot mixture onto crushed ice. The benzoxazinone often precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol if necessary.

Analytical Data & Quality Control

When characterizing derivatives of this scaffold, specific NMR signatures confirm regional substitution.

NucleusFeatureExpected Shift (approx.)Diagnostic Value
1H NMR H3 & H5 (Aromatic)

6.8 – 7.5 ppm
Appear as doublets (

Hz) due to F-coupling.
19F NMR Aryl Fluoride

-110 to -115 ppm
Sharp singlet (or doublet if H-coupled). Disappearance indicates SNAr (rare).
13C NMR C-F Carbon (C2)

160 ppm
Large doublet (

Hz).
MS (ESI) Bromine IsotopeM+ / M+2 (1:1 ratio)Confirms retention of the bromine handle.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Zhang, H., et al. (2009). Synthesis and Biological Evaluation of Salicylic Acid Derivatives as Dual Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24).[3][4] Link

  • BenchChem. (2025).[2] 2-Fluorobenzoic acid applications in medicinal chemistry. BenchChem Technical Notes. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-6-hydroxybenzoic acid.[5][6] Link

Sources

Method

Application Note: Recrystallization Solvents &amp; Purification Protocols for 4-Bromo-2-fluoro-6-hydroxybenzoic Acid

Executive Summary This application note details the purification of 4-Bromo-2-fluoro-6-hydroxybenzoic acid , a critical halogenated aromatic building block used in the synthesis of bioactive pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 4-Bromo-2-fluoro-6-hydroxybenzoic acid , a critical halogenated aromatic building block used in the synthesis of bioactive pharmaceutical intermediates (e.g., TR-beta agonists, anti-inflammatory agents). Due to the specific substitution pattern—combining a lipophilic bromine atom, an electronegative fluorine, and hydrogen-bonding hydroxyl/carboxyl groups—this compound exhibits unique solubility characteristics that distinguish it from simple salicylic acid derivatives.

This guide prioritizes Ethanol/Water as the primary binary solvent system for high-yield purification, with Ethyl Acetate/Heptane and Methanol/Chloroform offered as secondary systems for specific impurity profiles.

Chemical Context & Solubility Profile

Structural Analysis
  • Core: Salicylic acid (2-hydroxybenzoic acid) scaffold.

  • Substituents:

    • -OH (C6) & -COOH (C1): Create a "polar head" capable of strong intermolecular hydrogen bonding and potential intramolecular bonding (preventing easy dissolution in non-polar solvents).

    • -F (C2) & -Br (C4): The halogen atoms significantly increase lipophilicity compared to the parent benzoic acid. The bromine atom, in particular, reduces water solubility, making pure aqueous recrystallization (standard for benzoic acid) difficult without co-solvents.

Predicted Solubility Matrix

Based on structural analogs (e.g., 4-bromo-2-hydroxybenzoic acid, 4-fluoro-3-hydroxybenzoic acid), the solubility behavior is categorized below:

Solvent ClassSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleSparingly SolubleAnti-solvent (Excellent for crashing out product)
Ethanol / Methanol SolubleVery SolublePrimary Solvent (Good dissolution)
Ethyl Acetate SolubleVery SolublePrimary Solvent (Alternative)
Chloroform / DCM Sparingly SolubleSolubleModifier (Good for crystal habit)
Heptane / Hexane InsolubleInsolubleAnti-solvent (Lipid impurity removal)

Solvent Selection Strategy

The selection logic relies on the "Like Dissolves Like" principle, modified by the need for a temperature-dependent solubility differential.

Primary Recommendation: Ethanol / Water (Binary System)
  • Mechanism: Ethanol dissolves the hydrophobic halogenated core and the polar groups. Water acts as a strong anti-solvent, forcing the hydrophobic brominated ring out of solution as the temperature drops.

  • Precedent: Analogous compounds like 4-fluoro-3-hydroxybenzoic acid have been successfully recrystallized from Ethanol/Water to yield high-purity white solids [1].[1]

  • Advantages: Non-toxic (Class 3 solvents), cost-effective, and scalable.

Secondary Recommendation: Methanol / Chloroform
  • Mechanism: Chloroform disrupts specific intermolecular packing, often yielding high-quality prisms suitable for X-ray diffraction, as seen with 4-bromo-2-hydroxybenzoic acid [2].

  • Use Case: Small-scale purification for analytical standards or when the Ethanol/Water system yields amorphous powder instead of crystals.

Solvent Selection Logic Flow

SolventSelection Start Crude 4-Bromo-2-fluoro-6-hydroxybenzoic Acid CheckImpurity Analyze Impurity Profile (TLC / HPLC) Start->CheckImpurity PolarTars High Polar Tars? CheckImpurity->PolarTars UseToluene Use Toluene Recrystallization (Hot filtration required) PolarTars->UseToluene Yes Standard Standard / Unknown Impurities PolarTars->Standard No EtOHWater System A: Ethanol / Water (General Purpose) Standard->EtOHWater CrystalHabit Need X-Ray Quality Crystals? Standard->CrystalHabit MeOHCHCl3 System B: Methanol / Chloroform (2:1 Ratio) CrystalHabit->MeOHCHCl3 Yes

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile and end-use requirements.

Detailed Experimental Protocols

Protocol A: Ethanol / Water Recrystallization (Standard)

Objective: Purify crude material (>90%) to pharmaceutical grade (>98%).

Materials:

  • Crude 4-Bromo-2-fluoro-6-hydroxybenzoic acid

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Heating block/mantle, magnetic stirrer, vacuum filtration setup.

Procedure:

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Ethanol (approx. 15-20 mL) and heat to boiling (approx. 78°C).

    • Note: Add ethanol in small portions until the solid just dissolves. If insoluble dark particles remain, perform a hot filtration immediately.

  • Anti-Solvent Addition:

    • While maintaining a gentle boil, slowly add hot water dropwise.

    • Continue adding water until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot ethanol to clear the solution (restore transparency).

  • Nucleation & Cooling:

    • Remove from heat and cover the flask. Allow it to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (prevents "oiling out").

    • Once room temperature is reached, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[2]

    • Wash: Rinse the filter cake with 10 mL of a cold Ethanol/Water (1:3) mixture.

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 4-6 hours.

    • Target: White to off-white crystalline solid.

Protocol B: Ethyl Acetate / Heptane (Lipophilic Impurity Removal)

Objective: Used when the crude contains non-polar byproducts (e.g., unreacted bromobenzenes).

  • Dissolve crude solid in minimum boiling Ethyl Acetate .

  • Slowly add Heptane until turbidity is observed.

  • Cool slowly. Heptane acts as the anti-solvent, forcing the polar acid out while keeping non-polar impurities in solution.

Process Control & Troubleshooting

Common Failure Modes
IssueCauseCorrective Action
Oiling Out Solution cooled too fast or solvent BP > Product MP.Re-heat. Add more Ethanol (solvent). Seed with a pure crystal at 40°C.
Low Yield Too much solvent used.Evaporate 30% of solvent volume and re-cool.
Colored Crystals Trapped polar impurities.Perform a "charcoal treatment" (add activated carbon to hot solution, stir 5 min, hot filter).
Recrystallization Workflow Diagram

RecrystWorkflow cluster_QC QC Checkpoints Step1 1. Dissolve (Hot EtOH) Step2 2. Hot Filter (Remove insolubles) Step1->Step2 Step3 3. Add Anti-Solvent (Hot Water to turbidity) Step2->Step3 QC1 Visual: Clear Solution? Step2->QC1 Step4 4. Crystallize (Slow Cool -> Ice Bath) Step3->Step4 Step5 5. Isolate & Dry (Vacuum Filter) Step4->Step5 QC2 Visual: White Crystals? Step5->QC2

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization process.

References

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Patent Application IN202521045678. Retrieved from [Link]

  • Sridhar, B., & Ravikumar, K. (2015). 4-Bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o296. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid

Welcome to the technical support guide for the purification of crude 4-Bromo-2-fluoro-6-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Bromo-2-fluoro-6-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will delve into the causality behind experimental choices, providing field-proven insights to streamline your purification workflows.

Purification Strategy Workflow

The optimal purification strategy depends on the nature and quantity of the impurities present in your crude material. This decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Methods cluster_2 Purity Verification Start Crude 4-Bromo-2-fluoro- 6-hydroxybenzoic acid Assess Characterize Crude Material (TLC, Solubility, Synthesis Route) Start->Assess Extraction Acid-Base Extraction Assess->Extraction Significant non-acidic or basic impurities Recrystallization Recrystallization Assess->Recrystallization Crude material is >90% pure with solid impurities Chromatography Column Chromatography Assess->Chromatography Impurities are structurally similar acids or highly polar Analysis Assess Purity (TLC, MP, NMR, HPLC) Extraction->Analysis Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>98%) Analysis->Pure

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-Bromo-2-fluoro-6-hydroxybenzoic acid?

A1: Impurities are typically derived from the synthetic route. Common sources include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-bromo-1-fluoro-2-methoxybenzene or 4-hydroxybenzoic acid.[1][2]

  • Isomeric Byproducts: Incomplete regioselectivity during bromination or other aromatic substitution reactions can lead to isomeric bromo-fluoro-hydroxybenzoic acids.

  • Side-Reaction Products: For instance, the bromination of phenolic compounds can sometimes lead to bromodecarboxylation, forming byproducts like 2,4,6-tribromophenol.[1]

  • Incomplete Reaction Products: If a methoxy precursor is used, incomplete demethylation can leave 4-bromo-2-fluoro-6-methoxybenzoic acid as a significant impurity.[2]

  • Residual Reagents and Solvents: Inorganic salts, acids, bases, or solvents like acetic acid used during the reaction workup may persist.[1]

Q2: Which purification method should I try first?

A2: For most synthetic preparations, acid-base extraction is the most effective initial purification step.[3] This technique is exceptionally efficient at removing neutral and basic impurities. Your target compound is a carboxylic acid and can be selectively converted into a water-soluble salt by washing with a basic aqueous solution, leaving non-acidic impurities behind in the organic solvent.[4][5] If the crude material is already of high purity (>90%) and solid, a simple recrystallization may be sufficient.

Q3: Why is my compound "oiling out" instead of crystallizing during recrystallization?

A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of your compound. This is often due to an inappropriate solvent choice or the presence of impurities that depress the melting point.

  • Solution 1: Change Solvent System. Your compound may be too soluble in the chosen solvent. Try a solvent system where it is less soluble, or add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then clarify with a few drops of the primary solvent before cooling.

  • Solution 2: Lower the Temperature. Ensure the temperature of your hot solution does not exceed the compound's melting point.

  • Solution 3: Induce Crystallization. If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

Q4: My compound streaks badly on a silica gel TLC plate. Is column chromatography still an option?

A4: Yes, but with modifications. Streaking (or tailing) of carboxylic acids on silica gel is a common problem caused by strong acid-base interactions between the acidic compound and the acidic silanol (Si-OH) groups on the silica surface.[7]

  • Solution: Modify the Mobile Phase. To suppress this interaction and achieve sharp bands, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[7][8] This protonates the carboxylate groups and minimizes their interaction with the stationary phase.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Emulsion during Acid-Base Extraction The organic and aqueous layers fail to separate cleanly, often due to vigorous shaking or high concentrations.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.[9]2. Gently rock or swirl the funnel instead of shaking vigorously.[9]3. Allow the mixture to stand undisturbed for a longer period.4. If persistent, filter the entire mixture through a pad of Celite.
Low Recovery after Recrystallization The compound is too soluble in the cold solvent, or too much solvent was used.1. Before filtering, cool the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[6]2. Minimize the amount of hot solvent used to dissolve the crude product; aim for a saturated solution.[6]3. Recover additional material by partially evaporating the mother liquor and cooling for a second crop of crystals.
Product Precipitates as a Fine Powder, Difficult to Filter The solution was cooled too rapidly, leading to rapid nucleation and formation of very small crystals.1. Ensure slow cooling. Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath.[6]2. Consider using a different solvent system that promotes the growth of larger crystals.
Product Co-elutes with Impurity during Column Chromatography The polarity of the product and the impurity are too similar for the chosen solvent system.1. Optimize the eluent using TLC with various solvent systems to maximize the separation (ΔRf).[9]2. Switch to a different stationary phase. If using normal phase (silica), consider reverse phase (C18) chromatography, which separates based on hydrophobicity rather than polarity and can be effective for ionizable compounds.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic target compound.

Rationale: The acidic proton of the carboxylic acid group (pKa ≈ 2-4) is readily removed by a weak base like sodium bicarbonate (NaHCO₃). The resulting sodium carboxylate salt is highly polar and partitions into the aqueous layer, while neutral organic impurities remain in the non-polar organic layer.[3][10]

Methodology:

  • Dissolution: Dissolve the crude 4-Bromo-2-fluoro-6-hydroxybenzoic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced during the reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of the NaHCO₃ solution to the organic layer in the funnel, shake, and again collect the aqueous layer, combining it with the first portion. This ensures complete extraction of the acidic product.

  • Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any residual neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ≈ 2, check with pH paper). The pure 4-Bromo-2-fluoro-6-hydroxybenzoic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

AcidBase_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product + Neutral Impurities in Ethyl Acetate Organic_Waste Neutral Impurities in Ethyl Acetate Crude->Organic_Waste Wash with NaHCO₃ (aq) Salt Sodium 4-bromo-2-fluoro- 6-hydroxybenzoate (aq) Precipitate Pure Product Precipitates Salt->Precipitate Acidify with HCl Final_Product Filter & Dry Pure Product Precipitate->Final_Product

Sources

Optimization

Solving solubility issues with 4-Bromo-2-fluoro-6-hydroxybenzoic acid

Technical Support Center: Solubility Optimization for 4-Bromo-2-fluoro-6-hydroxybenzoic Acid Introduction: The Physicochemical Challenge You are encountering solubility difficulties with 4-Bromo-2-fluoro-6-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-Bromo-2-fluoro-6-hydroxybenzoic Acid

Introduction: The Physicochemical Challenge

You are encountering solubility difficulties with 4-Bromo-2-fluoro-6-hydroxybenzoic acid because it represents a "perfect storm" of structural features that favor the solid state over the solution state in aqueous media.

  • Lipophilicity: The halogen substituents (Bromine at C4, Fluorine at C2) significantly increase the partition coefficient (LogP), making the molecule hydrophobic.

  • Intramolecular Hydrogen Bonding: Being a salicylic acid derivative (2-hydroxybenzoic acid core), the C6-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carboxylic acid carbonyl. This "locks" the molecule into a non-polar conformation, effectively hiding its polar groups from the solvent and increasing the lattice energy of the crystal.

  • Acidity: As a benzoic acid derivative with electron-withdrawing groups, the pKa of the carboxylic acid is likely low (estimated ~2.0–2.5), while the phenolic pKa is high. In neutral water (pH 7), it may partially ionize, but often not enough to overcome the lattice energy driven by the halogens.

This guide provides field-proven protocols to overcome these barriers for both chemical synthesis and biological assays.

Module 1: Stock Solution Preparation (Organic Solvents)

User Question: What is the best solvent for creating high-concentration stock solutions (10–100 mM)?

Recommendation: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound. The sulfoxide oxygen is a strong hydrogen bond acceptor that can disrupt the compound's intramolecular H-bond, facilitating dissolution.

Solubility Profile (Estimated at 25°C):

SolventSolubility RatingEstimated Max Conc.Usage Context
DMSO Excellent>100 mMPrimary stock for bioassays.
DMF Good>50 mMAlternative if DMSO is incompatible.
Ethanol Moderate~10–25 mMGood for chemical synthesis; avoid for long-term storage (esterification risk).
Water (pH 7) Poor<0.1 mMDo not use for stock preparation.
0.1 M NaOH Good~10–50 mMOnly for immediate use (salt formation).

Critical Protocol: The "Dry" Stock Method

  • Weigh the solid compound in a glass vial (avoid plastics initially due to static).

  • Add anhydrous DMSO .

  • Vortex vigorously for 30 seconds.

  • Optional: If visual particulates remain, sonicate at 40°C for 5 minutes. The halogens make the crystal lattice robust; thermal energy helps break it.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles, which promote micro-precipitation.

Module 2: Aqueous Formulation for Biological Assays

User Question: Every time I dilute my DMSO stock into PBS or cell culture media, the compound precipitates. How do I keep it in solution?

The Mechanism of Failure: When you spike a DMSO stock into a neutral buffer (pH 7.4), the "solvent shock" occurs. The DMSO concentration drops rapidly, and water molecules surround the hydrophobic halogens. If the pH is not high enough to fully ionize the carboxylic acid (converting it to the soluble carboxylate anion), the neutral, lipophilic form crashes out.

Solution A: The pH-Shift Method (Recommended)

This protocol ensures the compound enters the aqueous phase already ionized.

  • Calculate Base Equivalents: You need 1.0–1.1 equivalents of base to deprotonate the carboxylic acid.

  • Prepare "Intermediate" Stock:

    • Take your 100 mM DMSO stock.

    • Mix with an equal volume of 100 mM NaOH (or Tris base).

    • Result: The compound is now the sodium salt (highly soluble) in 50% DMSO.

  • Final Dilution: Pipette this salt-intermediate into your assay buffer. The high water solubility of the ionized form prevents precipitation during the mixing phase.

Solution B: Cyclodextrin Encapsulation (Advanced)

If the pH-shift is toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the halogenated phenyl ring, while the outer shell remains water-soluble.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).

  • Add your compound (solid or DMSO stock) to this vehicle.

  • Shake/vortex at Room Temperature for 2–4 hours.

  • Filter sterilize (0.22 µm).

  • Note: This method can often achieve concentrations of 1–5 mM in aqueous media without organic co-solvents.

Module 3: Troubleshooting & Purification

User Question: I have a crude mixture. How do I purify this compound without running a column?

Technique: The Acid-Base Swing You can exploit the acidity of the carboxylic acid for purification, separating it from non-acidic impurities (like decarboxylated byproducts or precursors).

Workflow Diagram:

PurificationWorkflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in EtOAc (Organic Phase) Crude->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract SepPhase Separate Phases Extract->SepPhase OrgWaste Organic Layer (Contains Impurities) SepPhase->OrgWaste Discard AqLayer Aqueous Layer (Contains Target as Salt) SepPhase->AqLayer Keep Acidify Acidify with HCl to pH ~1-2 AqLayer->Acidify Precip Precipitate Forms (Target Compound) Acidify->Precip Filter Filter & Wash (Cold Water) Precip->Filter

Caption: Acid-Base Swing Purification. The target compound moves to the aqueous phase at high pH and precipitates as a pure solid at low pH.

Frequently Asked Questions (FAQ)

Q: Can I use plastic tips and tubes? A: Yes, but be cautious. Halogenated aromatics can adsorb to polypropylene. For concentrations <1 µM, use low-retention tips or glass-coated consumables to prevent data artifacts due to compound loss.

Q: Is the compound light-sensitive? A: Potentially. Aryl bromides (C4-Br) can undergo debromination under intense UV light. Store the solid and stocks in amber vials or wrap containers in aluminum foil.

Q: Why does my NMR spectrum look "broad" in CDCl3? A: In non-polar solvents like Chloroform-d, the intramolecular Hydrogen Bond (OH···COOH) and intermolecular dimerization can cause line broadening.

  • Fix: Add a drop of Methanol-d4 or DMSO-d6 to the NMR tube. This breaks the aggregates and sharpens the peaks.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzoic acid (Compound).[1][2] National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility of lipophilic weak acids).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a polysubstituted aromatic compound of interest in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Bromo-2-fluoro-6-hydroxybenzoic acid, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this guide is built upon a high-fidelity theoretical prediction, which is then rigorously compared against the experimental data of structurally similar analogues. This comparative approach not only helps in validating the predicted spectrum but also serves as an educational tool to understand the distinct influence of each substituent on the proton chemical environment in a complex aromatic system.

This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of novel chemical entities.

Predicted ¹H NMR Spectrum of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid

The structure of 4-Bromo-2-fluoro-6-hydroxybenzoic acid presents a unique spectroscopic challenge due to the presence of four different substituents on the benzene ring, leaving only two aromatic protons. The electronic environment of these protons is shaped by the interplay of the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

A predicted ¹H NMR spectrum was generated using advanced computational algorithms that account for these complex substituent effects. The predicted data, assuming DMSO-d₆ as the solvent to better resolve the labile hydroxyl and carboxyl protons, is summarized below.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-fluoro-6-hydroxybenzoic Acid (in DMSO-d₆)

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-3~ 7.45Doublet (d)⁴J(H,F) ≈ 2.01H
H-5~ 7.60Doublet of doublets (dd)⁴J(H,H) ≈ 2.5, ⁴J(H,F) ≈ 2.01H
-OH~ 10.5 - 12.0Broad Singlet (br s)N/A1H
-COOH~ 13.0 - 14.0Broad Singlet (br s)N/A1H
Analysis and Rationale
  • Aromatic Protons (H-3 and H-5): The two remaining protons on the aromatic ring are meta to each other.

    • H-5: This proton is expected to be the most downfield of the two aromatic signals. It is positioned ortho to the electron-withdrawing bromine atom and meta to the strongly electron-withdrawing carboxylic acid group. Its multiplicity is predicted as a doublet of doublets, arising from a small meta coupling to H-3 (⁴J(H,H)) and another small long-range coupling to the fluorine atom (⁴J(H,F)).

    • H-3: This proton is situated between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The shielding effect of the -OH group and the deshielding effect of the -F atom counteract each other, leading to a slightly more upfield chemical shift compared to H-5. It is expected to appear as a doublet due to coupling with the fluorine atom (⁴J(H,F)).

  • Labile Protons (-OH and -COOH): The phenolic hydroxyl proton and the carboxylic acid proton are acidic and readily exchange with deuterium in solvents like D₂O. In an aprotic polar solvent like DMSO-d₆, their exchange rate is slowed, allowing them to be observed as distinct, broad singlets at very downfield chemical shifts.[1] The carboxylic acid proton typically resonates further downfield than the phenolic proton.[1]

The spin-spin coupling relationships for the aromatic protons in the target molecule are visualized below.

Caption: Predicted spin-spin coupling in 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

Comparative Analysis with Structural Analogues

To substantiate the predicted spectrum, we will compare it with the known experimental ¹H NMR data of three key structural analogues. This comparison allows for the systematic evaluation of the electronic contribution of each substituent.

Table 2: Comparative ¹H NMR Data of Structural Analogues

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)SolventSource
4-Bromo-2-fluoro-6-hydroxybenzoic acid (Predicted) H-3H-5~ 7.45~ 7.60ddd⁴J(H,F) ≈ 2.0⁴J(H,H) ≈ 2.5, ⁴J(H,F) ≈ 2.0DMSO-d₆N/A
4-Bromo-2-fluorobenzoic acid H-3H-5H-67.827.657.95dddddtJ=8.4, 1.6J=8.4, 8.4, 1.6J=8.4CDCl₃[2]
2-Fluoro-6-hydroxybenzoic acid H-3H-4H-56.8 - 7.07.3 - 7.56.8 - 7.0mmmNot specifiedNot specified[3]
4-Bromobenzoic acid H-2, H-6H-3, H-57.85 - 7.877.66 - 7.69ddJ ≈ 8.0DMSO-d₆[4]
Comparative Discussion
  • 4-Bromo-2-fluorobenzoic acid vs. Target Compound:

    • Key Difference: This analogue lacks the hydroxyl (-OH) group at the C6 position, replacing it with a proton (H-6).

    • Spectral Impact: The absence of the electron-donating -OH group leads to a significant downfield shift for all aromatic protons in 4-Bromo-2-fluorobenzoic acid.[2] For instance, H-5 in the analogue appears at 7.65 ppm even in CDCl₃, which is comparable to the predicted value for our target in DMSO-d₆. The presence of the -OH group in our target compound provides considerable shielding to the adjacent H-5 and the para H-3, shifting them upfield relative to this analogue.

  • 2-Fluoro-6-hydroxybenzoic acid vs. Target Compound:

    • Key Difference: This analogue is missing the bromine atom at the C4 position.

    • Spectral Impact: Bromine is an electron-withdrawing group via induction. Its absence in 2-Fluoro-6-hydroxybenzoic acid results in a more shielded aromatic system, with protons appearing in the 6.8-7.5 ppm range.[3] The addition of bromine at the C4 position in our target molecule is predicted to deshield both H-3 and H-5, causing them to resonate further downfield.

  • 4-Bromobenzoic acid vs. Target Compound:

    • Key Difference: This analogue lacks both the fluorine and hydroxyl substituents. It presents a simpler AA'BB' system.

    • Spectral Impact: The spectrum of 4-Bromobenzoic acid shows two doublets around 7.7-7.9 ppm in DMSO-d₆.[4] The protons ortho to the carboxylic acid (H-2, H-6) are the most downfield. Comparing this to our target, the combined effects of the ortho -F and -OH groups in 4-Bromo-2-fluoro-6-hydroxybenzoic acid are expected to break this symmetry and introduce more complex splitting patterns due to H-F coupling.

Experimental Protocols

To obtain a high-quality, reproducible ¹H NMR spectrum for compounds like 4-Bromo-2-fluoro-6-hydroxybenzoic acid, adherence to a standardized protocol is crucial.

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For this compound, with its multiple polar functional groups, DMSO-d₆ is the recommended choice. It effectively solubilizes the compound and slows the exchange of the acidic -OH and -COOH protons, allowing for their observation.[5][6]

  • Sample Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

  • Spectrometer: Bruker Avance 400 MHz (or equivalent)[5]

  • Nucleus: ¹H

  • Number of Scans (NS): 16 or 32 (increase for dilute samples)

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Pulse Width (P1): Use a 30° or 45° flip angle for routine analysis to reduce the overall experiment time.

  • Temperature: 298 K (25 °C).

The following diagram illustrates the standard workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d₆ (0.6 mL) weigh->dissolve standard Add TMS Standard dissolve->standard acquire Acquire FID on 400 MHz Spectrometer standard->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Sources

Validation

A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-6-hydroxybenzoic Acid vs. 4-bromo-2-fluorobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of halogenated benzoic acid derivatives serves as a cornerstone for the synthesis of complex molecular architectures. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the nuanced reactivity of halogenated benzoic acid derivatives serves as a cornerstone for the synthesis of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 4-Bromo-2-fluoro-6-hydroxybenzoic acid and 4-bromo-2-fluorobenzoic acid. Understanding the subtle yet significant differences in their chemical behavior is paramount for optimizing synthetic routes and achieving desired molecular targets.

This document moves beyond a simple cataloging of properties to offer a causal analysis of their reactivity, grounded in fundamental principles of physical organic chemistry and supported by proposed experimental frameworks.

At a Glance: Key Physicochemical and Reactivity Parameters

Property4-Bromo-2-fluoro-6-hydroxybenzoic acid4-bromo-2-fluorobenzoic acid
Molecular Weight 235.02 g/mol 219.01 g/mol [1]
pKa ~2.71 (for 4-bromo-2-hydroxybenzoic acid)[2][3]~3.04[4]
Aromatic Ring Electron Density HigherLower
Acidity of Carboxylic Acid HigherLower
Reactivity towards Nucleophilic Aromatic Substitution LowerHigher
Reactivity towards Electrophilic Aromatic Substitution HigherLower
Susceptibility to Steric Hindrance in Esterification/Amidation HigherLower

Unraveling the Electronic and Steric Landscape

The divergent reactivity of these two molecules stems from the electronic and steric influence of the hydroxyl group at the 6-position in 4-Bromo-2-fluoro-6-hydroxybenzoic acid compared to the hydrogen atom in 4-bromo-2-fluorobenzoic acid.

Electronic Effects: A Tale of Two Substituents

The electronic character of an aromatic ring dictates its susceptibility to attack by either nucleophiles or electrophiles. The substituents on the benzene ring play a pivotal role in modulating this electron density through inductive and resonance effects.

  • 4-bromo-2-fluorobenzoic acid : This molecule is substituted with three electron-withdrawing groups: a bromine atom, a fluorine atom, and a carboxylic acid. Both halogens exert a strong inductive electron-withdrawing effect (-I) due to their high electronegativity. The carboxylic acid group is also strongly deactivating. This cumulative electron withdrawal renders the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.

  • 4-Bromo-2-fluoro-6-hydroxybenzoic acid : The introduction of a hydroxyl group at the 6-position introduces a powerful electron-donating resonance effect (+M). The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing its electron density. While the hydroxyl group also has an inductive electron-withdrawing effect (-I), its resonance effect is generally dominant, especially for activating the ring towards electrophilic substitution.

This fundamental difference in electron density is a key predictor of their divergent reactivity in two major classes of aromatic reactions.

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile being the rate-determining step.[5][6]

Hypothesis: 4-bromo-2-fluorobenzoic acid will exhibit a higher reactivity towards nucleophilic aromatic substitution compared to 4-Bromo-2-fluoro-6-hydroxybenzoic acid.

Causality: The electron-donating hydroxyl group in 4-Bromo-2-fluoro-6-hydroxybenzoic acid increases the electron density of the aromatic ring, making it less electrophilic and therefore less receptive to attack by a nucleophile. Conversely, the absence of this electron-donating group in 4-bromo-2-fluorobenzoic acid results in a more electron-deficient ring, which is more readily attacked by nucleophiles. The rate of nucleophilic aromatic substitution is accelerated by the presence of electron-withdrawing groups.[5]

Proposed Experimental Protocol for Comparative SNAr Reactivity

This protocol is designed to provide a direct comparison of the reactivity of the two benzoic acids in a representative SNAr reaction.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis prep_acid1 Weigh 4-bromo-2-fluorobenzoic acid (1 eq.) reaction1 Combine acid 1, nucleophile, and DMSO in sealed vial prep_acid1->reaction1 prep_acid2 Weigh 4-Bromo-2-fluoro-6-hydroxybenzoic acid (1 eq.) reaction2 Combine acid 2, nucleophile, and DMSO in sealed vial prep_acid2->reaction2 prep_nucleophile Prepare solution of nucleophile (e.g., sodium methoxide in methanol, 1.2 eq.) prep_nucleophile->reaction1 prep_nucleophile->reaction2 prep_solvent Prepare anhydrous DMSO prep_solvent->reaction1 prep_solvent->reaction2 heating Heat both reactions at 80°C reaction1->heating reaction2->heating sampling Take aliquots at regular intervals (e.g., 1, 2, 4, 8 hours) heating->sampling quenching Quench aliquots with dilute HCl sampling->quenching extraction Extract with ethyl acetate quenching->extraction analysis Analyze organic layer by LC-MS or GC-MS to determine product formation and starting material consumption extraction->analysis caption Workflow for comparative SNAr kinetics. Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Work-up prep_acid1 Dissolve 4-bromo-2-fluorobenzoic acid in methanol prep_catalyst Add catalytic amount of concentrated sulfuric acid prep_acid1->prep_catalyst prep_acid2 Dissolve 4-Bromo-2-fluoro-6-hydroxybenzoic acid in methanol prep_acid2->prep_catalyst reaction1 Reflux reaction mixture 1 prep_catalyst->reaction1 reaction2 Reflux reaction mixture 2 prep_catalyst->reaction2 monitoring Monitor reaction progress by TLC reaction1->monitoring reaction2->monitoring workup Quench with water, extract with ethyl acetate, wash with NaHCO3 monitoring->workup purification Purify by column chromatography workup->purification yield_determination Determine isolated yield purification->yield_determination caption Workflow for comparative esterification.

Sources

Comparative

Differentiating 4-Bromo-2-fluoro-6-hydroxybenzoic acid from 2-bromo-4-fluoro Isomers: A Multi-technique Approach

An In-Depth Technical Guide Introduction In the fields of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is paramount. Positional isomers, molecules with identical formu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

In the fields of pharmaceutical development and fine chemical synthesis, absolute certainty in molecular structure is paramount. Positional isomers, molecules with identical formulas but different arrangements of atoms, often exhibit vastly different pharmacological, toxicological, and reactive properties. The challenge of distinguishing between closely related isomers like 4-Bromo-2-fluoro-6-hydroxybenzoic acid and its 2-Bromo-4-fluoro counterpart is a common and critical hurdle. Their structural similarity can make differentiation non-trivial, demanding a robust, multi-faceted analytical approach.

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of analytical strategies to unambiguously identify and distinguish between these key salicylic acid derivatives. We will move beyond simple data reporting to explore the underlying chemical principles that make these molecules distinguishable. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and advanced chromatographic techniques, we can construct a self-validating workflow for confident structural elucidation.

Chapter 1: The Isomeric Challenge: Structural and Electronic Differences

The primary compounds of interest are 4-Bromo-2-fluoro-6-hydroxybenzoic acid (Target Compound) and 2-Bromo-4-fluoro-6-hydroxybenzoic acid (Isomer 1). Both are derivatives of salicylic acid, a structure known for its strong intramolecular hydrogen bonding.[1] This hydrogen bond, formed between the ortho-hydroxyl and carboxylic acid groups, dominates many of their chemical and spectral properties.[2][3][4]

Feature4-Bromo-2-fluoro-6-hydroxybenzoic acid2-Bromo-4-fluoro-6-hydroxybenzoic acid
Structure
Key Substituent Positions -F: ortho to -COOH & -OH -Br: para to -COOH-Br: ortho to -COOH & -OH -F: para to -COOH
Predicted Impact The highly electronegative fluorine atom ortho to the salicylic acid moiety is expected to strongly influence the acidity of the phenolic proton and the strength of the intramolecular hydrogen bond.The larger bromine atom ortho to the salicylic acid moiety will exert both electronic and steric effects, subtly altering the geometry and strength of the intramolecular hydrogen bond compared to the target compound.

The core analytical challenge stems from these subtle positional differences. The key to differentiation lies in exploiting how the distinct electronic environments created by the swapped halogen positions manifest in spectroscopic and chromatographic analyses.

Chapter 2: Spectroscopic Differentiation: Probing the Molecular Environment

Spectroscopy offers a direct window into the molecular structure, providing the most definitive data for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for this task, as chemical shifts and coupling constants are exquisitely sensitive to the local electronic environment of each nucleus.

Both isomers will display signals for two aromatic protons and two acidic protons (-OH and -COOH). The aromatic region is the most informative. The strong intramolecular hydrogen bond in these salicylic acid derivatives will shift the phenolic -OH proton signal significantly downfield, often >11 ppm, which is a characteristic feature.[3]

Causality Behind Predictions: Spin-spin coupling occurs between magnetically active nuclei (like ¹H and ¹⁹F) through bonding electrons. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the nuclei and their spatial orientation. Ortho, meta, and para relationships have characteristic J-value ranges, providing a roadmap to the substitution pattern.

Table 1: Predicted ¹H NMR Aromatic Signals (in CDCl₃ or DMSO-d₆)

Isomer Aromatic Protons Predicted Coupling Pattern
4-Bromo-2-fluoro-6-hydroxybenzoic acid H-3, H-5 H-3: Doublet of doublets (dd). Coupled to H-5 (JHH-meta ≈ 2-3 Hz) and ¹⁹F (JHF-meta ≈ 5-8 Hz). H-5: Doublet of doublets (dd). Coupled to H-3 (JHH-meta ≈ 2-3 Hz) and ¹⁹F (JHF-para ≈ 1-3 Hz).

| 2-Bromo-4-fluoro-6-hydroxybenzoic acid | H-3, H-5 | H-3: Doublet of doublets (dd). Coupled to H-5 (JHH-meta ≈ 2-3 Hz) and ¹⁹F (JHF-para ≈ 1-3 Hz). H-5: Doublet of doublets (dd). Coupled to H-3 (JHH-meta ≈ 2-3 Hz) and ¹⁹F (JHF-ortho ≈ 8-10 Hz). |

The key differentiator is the magnitude of the proton-fluorine coupling (JHF). The large ortho coupling (~8-10 Hz) observed for H-5 in the 2-bromo isomer is completely absent in the 4-bromo target compound, providing an unambiguous diagnostic marker.[5]

¹⁹F NMR is a highly sensitive and decisive technique, as the fluorine chemical shift spans a wide range and is very responsive to changes in its electronic surroundings.[6][7]

Causality Behind Predictions: The chemical shift of a ¹⁹F nucleus is dictated by the electron density around it. Electron-withdrawing groups (like Br and -COOH) deshield the fluorine nucleus, shifting its resonance to a different frequency compared to a reference compound like CFCl₃. The proximity (ortho, meta, para) of these groups to the fluorine atom is the dominant factor.[8]

In the 4-bromo target , the fluorine is flanked by two electron-withdrawing groups (-COOH and -Br) in the meta positions and an electron-donating -OH group ortho to it. In the 2-bromo isomer , the fluorine has the -Br in the meta position and the -COOH in the para position. These distinct electronic environments will result in clearly separated signals in the ¹⁹F NMR spectrum, making assignment straightforward.

While more complex, the ¹³C NMR spectrum provides confirmatory evidence. The most telling signal is the carbon directly attached to fluorine, which appears as a large doublet due to one-bond C-F coupling.

Table 2: Predicted Diagnostic ¹³C NMR Signals

Isomer Key Carbon Signal Predicted Chemical Shift (ppm) & Coupling
4-Bromo-2-fluoro-6-hydroxybenzoic acid C-2 Large doublet, ¹JCF ≈ 240-260 Hz. Chemical shift influenced by ortho -COOH and -OH.

| 2-Bromo-4-fluoro-6-hydroxybenzoic acid | C-4 | Large doublet, ¹JCF ≈ 240-260 Hz. Chemical shift influenced by ortho H-3/H-5. |

The chemical shifts of all aromatic carbons will differ between the isomers due to the varied substituent effects, providing a unique fingerprint for each molecule.[9]

Mass Spectrometry (MS)

Standard electron ionization MS will show an identical molecular weight for both isomers. However, the presence of bromine provides a crucial isotopic signature: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).[10] The true power of MS is unlocked through tandem mass spectrometry (MS/MS), which reveals unique fragmentation patterns.

Causality Behind Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. The fragmentation pathways that dominate are those that lead to the most stable cations or neutral losses. The relative positions of the substituents influence the stability of potential fragments, resulting in different relative abundances in the mass spectrum.[11][12]

Table 3: Plausible and Differentiating MS/MS Fragments

m/z (⁷⁹Br/⁸¹Br) Fragment Identity Predicted Relative Abundance Rationale
M-18 [M-H₂O]⁺ Higher for both Loss of water, likely from the carboxyl and ortho-hydroxyl groups.
M-45 [M-COOH]⁺ Different Loss of the carboxyl radical. The stability of the resulting bromofluorophenol radical cation will differ based on substituent positions, affecting abundance.

| M-63 | [M-COOH-H₂O]⁺ | Different | Subsequent loss of water from the [M-COOH]⁺ fragment. |

By carefully analyzing the relative intensities of key fragment ions, a distinguishing pattern can be established for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy can provide supporting evidence, primarily by probing the strength of the intramolecular hydrogen bond.

Causality Behind Spectral Shifts: A strong intramolecular hydrogen bond weakens the O-H bond of the hydroxyl group and the C=O bond of the carboxylic acid. This results in a shift of the O-H stretching vibration to a lower frequency (appearing as a very broad band) and a similar, albeit smaller, shift of the C=O stretch to a lower wavenumber compared to a similar molecule without this interaction.[13]

The electronic influence of an ortho-fluoro group (in the target) versus an ortho-bromo group (in the isomer) on the salicylic acid moiety will subtly alter the hydrogen bond strength. This may manifest as a small but measurable difference in the position and shape of the C=O stretching band (typically 1650-1700 cm⁻¹) for each isomer.

Chapter 3: Chromatographic Separation: Isolating the Isomers

When dealing with a mixture, physical separation is a prerequisite for unequivocal identification. HPLC and GC (after derivatization) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is ideally suited for separating these polar aromatic acids. The separation relies on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[14]

Causality Behind Separation: The two isomers possess different molecular dipole moments and, consequently, slightly different polarities. The isomer that is marginally less polar will have a stronger affinity for the nonpolar C18 stationary phase and will therefore be retained longer, eluting later from the column.[15][16] Adding an acid to the mobile phase is crucial to keep the carboxylic acid group protonated, ensuring consistent retention and good peak shape.[17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

This method should provide baseline separation of the two isomers, allowing for their collection and subsequent analysis by other techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of these benzoic acids by GC is not feasible due to their low volatility and high polarity. A derivatization step is mandatory to convert the polar -COOH and -OH groups into more volatile, less polar esters or silyl ethers.[18]

Causality Behind Derivatization: By replacing the active hydrogens on the hydroxyl and carboxyl groups with nonpolar groups (e.g., trimethylsilyl -TMS), we block hydrogen bonding and increase the vapor pressure of the analyte. This allows the molecule to be volatilized at a temperature suitable for GC analysis without decomposition.[19][20]

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. Add 500 µL of a suitable solvent (e.g., anhydrous Pyridine or Acetonitrile).

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[21]

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[19]

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/Splitless, 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

The derivatized isomers will have slightly different retention times, and the mass spectrometer will provide fragmentation data to confirm the identity of each eluting peak.

Chapter 4: A Validated Workflow for Isomer Identification

G cluster_1 Definitive Spectroscopic Identification Sample Unknown Sample HPLC HPLC Analysis (Isocratic or Gradient) Sample->HPLC MS_Initial LC-MS (Initial Screen) Confirm MW & Isotopic Pattern HPLC->MS_Initial NMR_1H ¹H NMR (Analyze J-Couplings) MS_Initial->NMR_1H If pure or after fraction collection NMR_19F ¹⁹F NMR (Confirm Chemical Shift) NMR_1H->NMR_19F Corroborate MS_MS Tandem MS (MS/MS) (Analyze Fragmentation) NMR_19F->MS_MS Conclusion Unambiguous Isomer ID MS_MS->Conclusion

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